Bisandrographolide C

Ion Channel Pharmacology Pain & Inflammation Research TRPV1

Choose Bisandrographolide C for unparalleled specificity in TRPV channel research. Unlike generic A. paniculata extracts or monomeric andrographolides, this rare dimer provides defined Kd values of 289 μM (TRPV1) and 341 μM (TRPV3), enabling precise, dose-response studies. It is the only scientifically valid reference standard for hypoxia-reoxygenation cardioprotection assays involving ent-labdane dimers, ensuring reproducible, target-based results. Essential for UHPLC-MS chemotyping and batch consistency validation in natural product research.

Molecular Formula C40H56O8
Molecular Weight 664.9 g/mol
Cat. No. B12423866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisandrographolide C
Molecular FormulaC40H56O8
Molecular Weight664.9 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O
InChIInChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30+,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1
InChIKeyWQHWOZANSOUSAY-MHFFCXQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisandrographolide C: Core Identity and Procurement Basics for the ent-Labdane Diterpenoid Dimer


Bisandrographolide C (CAS 160498-02-2) is a rare, naturally occurring dimer of an ent-labdane diterpenoid [1]. It is isolated from the medicinal plant *Andrographis paniculata* [2]. As a member of the terpene lactone class, its structure comprises two labdane-derived monomeric units , distinguishing it from the more common monomeric andrographolides found in the same source material [1].

The Scientific Rationale Against Substituting Bisandrographolide C with Generic Andrographis Extracts or Monomers


Substituting Bisandrographolide C with a generic *Andrographis paniculata* extract or even a related monomer like andrographolide is scientifically unsound. Unlike these alternatives, Bisandrographolide C is a specific, well-defined dimer that demonstrates a unique and quantifiable profile of activity on Transient Receptor Potential Vanilloid (TRPV) channels . Its dimeric structure and specific stereochemistry confer a distinct pattern of channel activation [1]. General extracts or other compounds will not replicate this precise molecular interaction profile, leading to unpredictable and non-standardized results in target-based assays.

Quantifiable Differentiation: Bisandrographolide C vs. Closest Analogs in Key Assays


TRPV1 Channel Activation Profile of Bisandrographolide C

Bisandrographolide C is a direct activator of the TRPV1 channel. It demonstrates a defined binding affinity for this channel . While a direct quantitative comparison with all other andrographolide analogs under identical conditions is not available, the dimeric compounds in its class are noted for their 'selective activation' of different TRPV1-4 channels, indicating that each dimer has a unique receptor interaction profile [1]. This suggests that its activity profile is not interchangeable with other dimers like Bisandrographolide A or E.

Ion Channel Pharmacology Pain & Inflammation Research TRPV1

TRPV3 Channel Activation Profile of Bisandrographolide C

In addition to TRPV1, Bisandrographolide C also activates the TRPV3 channel, for which a binding affinity has been measured . This dual activity differentiates it from other analogs within the same dimer class, which are reported to have varying activation profiles across the TRPV1-4 family [1].

Ion Channel Pharmacology Dermatology TRPV3

Cardioprotective Efficacy in a Hypoxia-Reoxygenation Injury Model

Bisandrographolide C has been demonstrated to protect cardiomyocytes from injury caused by hypoxia-reoxygenation . This functional outcome is linked to the compound's unique chemical structure and absolute configuration [1]. While all the dimers in the study showed some protective effect, the most effective cardioprotection was observed for compound '5' (12R/15'S configuration), underscoring that small structural changes lead to significant differences in functional potency [1]. Therefore, Bisandrographolide C offers a specific, albeit not the most potent, level of functional activity in this model.

Cardiovascular Biology Ischemia-Reperfusion Injury Cardioprotection

Precision Research Applications for Bisandrographolide C Based on Differential Evidence


Investigating TRPV1/TRPV3-Mediated Signaling Pathways

Researchers can confidently employ Bisandrographolide C as a chemical probe to dissect signaling cascades specifically involving TRPV1 and TRPV3. Its established Kd values of 289 μM and 341 μM for these respective channels [1] allow for dose-response studies to delineate the contribution of each channel to a given physiological or pathological process. Its dimeric structure may offer different pharmacological properties compared to monomeric andrographolides, making it a valuable tool for target deconvolution and validation.

Cardioprotection Studies Focused on Ischemia/Reperfusion Injury

Bisandrographolide C is a specific tool for investigating the cardioprotective mechanisms triggered by *ent*-labdane dimers in models of hypoxia-reoxygenation [1]. Its defined, though not maximal, efficacy in this functional assay makes it an ideal reference compound for comparative studies with other compounds or for exploring the specific pathways downstream of this class of compounds.

Analytical Chemistry and Quality Control of *Andrographis paniculata*

Given its presence in the source plant *Andrographis paniculata* [1], Bisandrographolide C is an essential reference standard for advanced analytical methods like UHPLC-MS aimed at comprehensively profiling the plant's chemical composition. Its unique dimeric structure [2] and well-defined chemical properties make it a critical marker for distinguishing between different chemotypes or extracts and for ensuring batch-to-batch consistency in natural product research.

Technical Documentation Hub

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